3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol
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Overview
Description
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and a methoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Substituents: The tert-butyl, fluoro, and methoxy groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and methoxy groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.
Continuous Flow Reactors: Implementing continuous flow reactors to improve yield and scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with two tert-butyl groups.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a tert-butyl group and an indole moiety.
3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol: A biphenyl derivative with four tert-butyl groups and two hydroxyl groups.
Uniqueness
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol is unique due to the specific combination of substituents on the biphenyl core. The presence of the tert-butyl, fluoro, and methoxy groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H19FO2 |
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Molecular Weight |
274.33 g/mol |
IUPAC Name |
2-tert-butyl-4-(5-fluoro-2-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H19FO2/c1-17(2,3)14-9-11(5-7-15(14)19)13-10-12(18)6-8-16(13)20-4/h5-10,19H,1-4H3 |
InChI Key |
XMWSXUUPGMQFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OC)O |
Origin of Product |
United States |
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